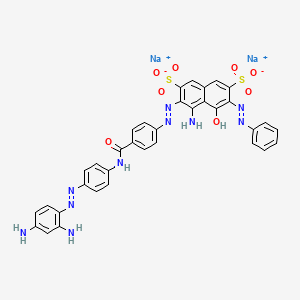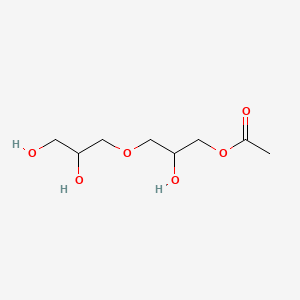
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate is an organic compound characterized by the presence of hydroxyl and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate typically involves the reaction of 2,3-dihydroxypropyl acetate with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters, depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl and acetate groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid: A medium-chain fatty acid with similar hydroxyl and propoxy groups.
2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: A compound with similar structural features, often used in polymer production.
Uniqueness
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its versatility.
Properties
CAS No. |
59709-42-1 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] acetate |
InChI |
InChI=1S/C8H16O6/c1-6(10)14-5-8(12)4-13-3-7(11)2-9/h7-9,11-12H,2-5H2,1H3 |
InChI Key |
YAXKICQBFWUCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


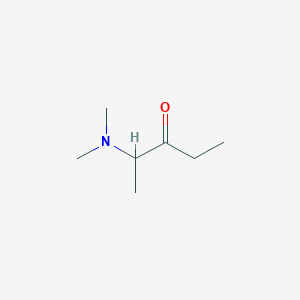
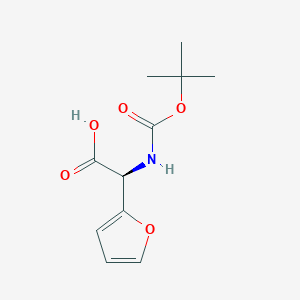
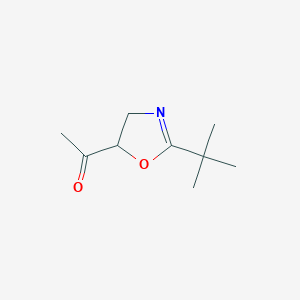
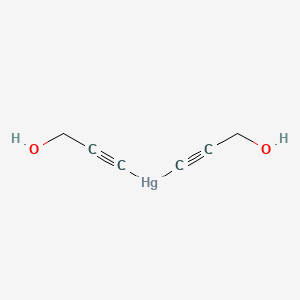
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
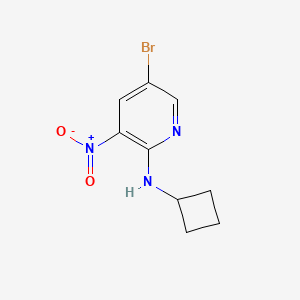
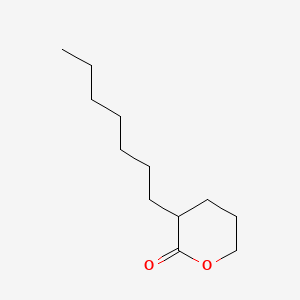
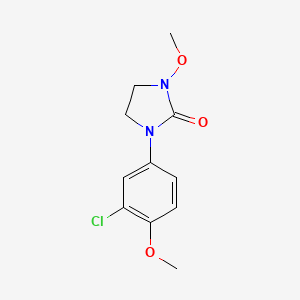
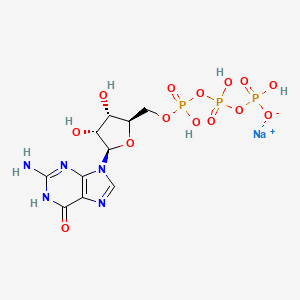
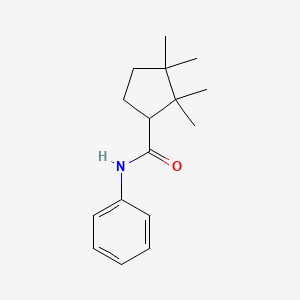

![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
